N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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Overview
Description
N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Cyclohexyl and Dimethyl Substitution: The cyclohexyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving quinoline and pyridine derivatives.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating various diseases, including infectious diseases and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative with known antimalarial activity.
Pyridine: A basic heterocyclic compound with various industrial and pharmaceutical applications.
Cyclohexylamine: A compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-CYCLOHEXYL-N8-DIMETHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of quinoline, pyridine, cyclohexyl, and dimethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-N,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-8-6-12-19-20(23(27)26(2)18-10-4-3-5-11-18)14-21(25-22(16)19)17-9-7-13-24-15-17/h6-9,12-15,18H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVSQAJIIMFDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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